1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a benzoyl group substituted with a methyl group at the meta position and a prop-2-en-1-one moiety.
Preparation Methods
The synthesis of 1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reaction of a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzoyl group or other substituents.
Condensation: The prop-2-en-1-one moiety can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other diazepane derivatives, such as:
1-(3-Methylbenzoyl)-1,4-diazepane: Lacks the prop-2-en-1-one moiety, resulting in different chemical and biological properties.
1-(4-Chlorobenzoyl)-1,4-diazepane:
1-(3-Methylbenzoyl)-1,4-oxazepane: Replacement of one nitrogen atom with an oxygen atom changes its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-15(19)17-8-5-9-18(11-10-17)16(20)14-7-4-6-13(2)12-14/h3-4,6-7,12H,1,5,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAUTOXPFAVRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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